(2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid

Chiral amino acid procurement Peptidomimetic design Stereochemical structure-activity relationships

(2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid (CAS 1690262-13-5) is a non‑proteinogenic, chiral α‑amino acid that carries a (2Z)-cyclooct‑2‑en‑1‑yl substituent at the α‑carbon of glycine. The molecule possesses a single stereogenic centre (R‑configuration), a C10H17NO2 formula and a molecular weight of 183.25 g mol⁻¹.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B13311519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CCC=CC(CC1)C(C(=O)O)N
InChIInChI=1S/C10H17NO2/c11-9(10(12)13)8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7,11H2,(H,12,13)/b6-4-/t8?,9-/m1/s1
InChIKeySGTFOUGVBKTTFF-XXGKYGEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic Acid – What Procurement Teams and Researchers Must Know Before Sourcing This Chiral Cyclooctenyl α‑Amino Acid


(2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid (CAS 1690262-13-5) is a non‑proteinogenic, chiral α‑amino acid that carries a (2Z)-cyclooct‑2‑en‑1‑yl substituent at the α‑carbon of glycine . The molecule possesses a single stereogenic centre (R‑configuration), a C10H17NO2 formula and a molecular weight of 183.25 g mol⁻¹ . It belongs to the class of conformationally constrained α‑amino acids widely employed in peptidomimetic design and foldamer chemistry; the eight‑membered carbocycle with an endocyclic (Z)‑double bond imparts a unique balance of rigidity and residual flexibility that distinguishes it from both smaller‑ring and fully saturated analogues [1][2]. The compound is supplied at ≥95 % purity by several specialist vendors and is intended exclusively for research and development use .

Why (2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic Acid Cannot Be Replaced by a Generic In‑Class Analogue


Conformationally constrained α‑amino acids are not interchangeable building blocks: the ring size, saturation, and absolute configuration collectively determine the φ/ψ dihedral preferences, lipophilicity, and hydrogen‑bonding capacity of the residue when incorporated into a peptide or peptidomimetic chain [1][2]. Replacing the (R)-cyclooct‑2‑en‑1‑yl substituent with a smaller cyclohexyl group, a saturated cyclooctyl ring, or the opposite (S)‑enantiomer alters the local backbone conformation, the side‑chain orientation, and key physicochemical descriptors such as LogP and topological polar surface area [3]. These changes can disrupt secondary structure propensity, binding affinity, or pharmacokinetic profile, making generic substitution unreliable without explicit comparative data.

Quantitative Comparative Evidence for (2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic Acid – Head‑to‑Head and Cross‑Study Differentiators


Absolute Configuration: (R)‑Enantiomer vs. (S)‑Enantiomer – Stereochemical Identity Drives Peptide Backbone Handedness

The (2R)‑enantiomer (CAS 1690262-13-5) and the (2S)‑enantiomer (CAS 1690196-25-8) are distinct chemical entities that produce opposite helical screw‑sense in peptide chains and can exhibit markedly different binding affinities for chiral biological targets . Both enantiomers share the same molecular weight (183.25 g mol⁻¹) and topological polar surface area (63.3 Ų), but the inversion of configuration at the α‑carbon alters the spatial orientation of the cyclooctenyl side chain [1].

Chiral amino acid procurement Peptidomimetic design Stereochemical structure-activity relationships

Ring Size and Conformational Restriction: Eight‑Membered Cyclooctenyl vs. Six‑Membered Cyclohexyl – Impact on Peptide Secondary Structure

Medium‑ring (C8) alicyclic α‑amino acids impose distinct φ/ψ dihedral angle preferences compared with six‑membered ring analogues. The eight‑membered cyclooctane/cyclooctene scaffold favours 3₁₀‑helical or β‑turn conformations, whereas cyclohexylglycine (Chg) tends to stabilize α‑helical or extended structures [1][2]. Incorporation of the (2Z)‑cyclooct‑2‑en‑1‑yl group introduces a sp² centre that further rigidifies the ring and alters the accessible conformational space relative to fully saturated cyclooctylglycine [3].

Constrained amino acids Foldamer design Peptide backbone pre‑organization

Lipophilicity: Measured LogP of (2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic Acid vs. Cyclohexylglycine – Consequences for Membrane Permeability

The vendor‑computed LogP for (2R)-2-amino-2-(cyclooct-2-en-1-yl)acetic acid is 1.53 , whereas the most widely reported computed LogP for (R)-2-amino-2-cyclohexylacetic acid (D‑cyclohexylglycine) ranges from 0.16 to 1.38 depending on the algorithm . The higher LogP of the cyclooctenyl derivative reflects the larger hydrocarbon surface area and indicates greater intrinsic membrane permeability, which can be advantageous or detrimental depending on the target profile.

LogP comparison Hydrophobicity profiling Peptide drug design

Topological Polar Surface Area: TPSA of 63.3 Ų vs. 49.3 Ų for Cyclohexylglycine – Implications for Hydrogen‑Bonding and Solubility

The topological polar surface area of (2R)-2-amino-2-(cyclooct-2-en-1-yl)acetic acid is 63.3 Ų (PubChem) or 63.32 Ų (Leyan) [1], compared with 49.33 Ų reported for (R)-2-amino-2-cyclohexylacetic acid [2]. The ~14 Ų higher TPSA arises from the additional van der Waals surface contributed by the larger ring and the π‑electron cloud of the double bond, which modestly increases the compound's capacity for polar interactions without altering the formal hydrogen‑bond donor/acceptor count (2 donors, 3 acceptors for both molecules).

TPSA comparison Drug‑likeness Solubility prediction

Endocyclic Double Bond as a Latent Functionalization Handle: Cyclooctenyl vs. Saturated Cyclooctyl Analogues

The (2Z)‑cyclooct‑2‑en‑1‑yl group contains an endocyclic double bond that, while significantly less reactive than the strained trans‑cyclooctene (TCO) motif, can still participate in regioselective epoxidation, dihydroxylation, or metathesis‑based transformations after incorporation into a peptide chain [1][2]. The fully saturated analogue 1‑aminocyclooctane‑1‑carboxylic acid (Ac8c) and cyclooctylglycine lack this latent reactivity entirely [3].

Late‑stage functionalization Bioorthogonal chemistry precursor Click chemistry handle

Commercial Availability and Purity: (2R)-Enantiomer Sourced at ≥95 % Purity vs. Racemic Mixtures of Lower Defined Stereochemistry

The (2R)‑enantiomer is available from multiple specialist vendors at a minimum purity specification of 95 % . In contrast, the racemic or stereochemically undefined 2‑amino‑2‑(cyclooct‑2‑en‑1‑yl)acetic acid (CAS 1704418‑53‑0) is also listed at 95 % purity but carries the risk of variable enantiomeric excess . For applications requiring a defined stereochemical outcome, the (R)‑specific product eliminates uncertainty about enantiomeric composition.

Enantiopure amino acid sourcing Quality assurance Research chemical procurement

Optimal Deployment Scenarios for (2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic Acid Based on Evidence‑Backed Differentiation


Enantioselective Synthesis of Chiral Peptidomimetics and Foldamers

When designing α/β‑peptide foldamers that require a specific helical handedness, the (2R)‑enantiomer provides the correct backbone stereochemistry to induce a right‑handed or left‑handed screw sense as dictated by the target architecture [1][2]. The eight‑membered cyclooctenyl ring, with its distinct φ/ψ preferences relative to six‑membered Chg, is particularly suited for constructing 3₁₀‑helical or β‑turn motifs that cannot be achieved with smaller‑ring analogues [1][3].

Physicochemical Property Tuning in Peptide Lead Optimization

In a medicinal chemistry campaign where a cyclohexylglycine‑containing lead exhibits sub‑optimal membrane permeability (LogP too low) or excessive CNS penetration (TPSA too low), the cyclooctenyl analogue offers a vector for increasing LogP by ~0.15–1.38 log units and TPSA by ~14 Ų without altering the hydrogen‑bond donor/acceptor pharmacophore [4]. This makes the (2R)‑cyclooctenyl glycine a logical second‑generation building block for SAR exploration.

Late‑Stage Diversification via the Endocyclic Double Bond

For research programmes that require post‑translational‑type modification of a peptide scaffold, the (Z)‑olefin in the cyclooctenyl side chain can serve as a substrate for regioselective epoxidation, dihydroxylation, or ring‑rearrangement metathesis, enabling the generation of hydroxylated, aziridinated, or ring‑expanded derivatives without de novo synthesis of the entire peptide [5][6]. This latent reactivity is unavailable in saturated analogues such as Ac8c or cyclooctylglycine.

Chiral Chromatography Method Development and Analytical Reference Standards

The commercial availability of the (2R)‑enantiomer at 95 % purity with a unique CAS number (1690262-13-5) permits its use as a reference standard for chiral HPLC method development, enantiomeric excess determination, and quality control of asymmetric syntheses involving cyclooctenyl‑substituted amino acids . The corresponding (2S)‑enantiomer (CAS 1690196-25-8) provides the matched pair required for method validation.

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